Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
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Overview
Description
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It belongs to the class of nicotinic acid derivatives and is known for its unique structure, which includes a piperidinone ring attached to a nicotinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-piperidone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nicotinate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted nicotinate esters.
Scientific Research Applications
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(4-oxopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Similar in structure but with a methyl ester instead of an ethyl ester.
Ethyl nicotinate: Lacks the piperidinone ring, making it less complex.
Nicotinamide: Contains an amide group instead of an ester group.
Properties
IUPAC Name |
ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRIKRNTXHPLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640968 |
Source
|
Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016885-83-8 |
Source
|
Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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